CG347B
Overview
Description
CG347B is a selective inhibitor of histone deacetylase 6 (HDAC6). . Histone deacetylase 6 inhibitors are known for their role in regulating gene expression by modifying chromatin structure, making them valuable tools in the study of various diseases.
Mechanism of Action
CG347B, also known as Ethyl 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylate or 2-(1-Phenyl-cyclopropylamino)-pyrimidine-5-carboxylic acid ethyl ester, is a chemical compound with potential applications in oncology, immunology, and neurology research .
Target of Action
The primary target of this compound is HDAC6 , a member of the histone deacetylase family . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a selective inhibitor of HDAC6 . By inhibiting HDAC6, this compound can potentially affect the acetylation status of histones, thereby influencing gene expression. This can lead to various cellular effects, depending on the specific genes that are affected.
Biochemical Pathways
The inhibition of HDAC6 by this compound can affect multiple biochemical pathways. For instance, it has been observed that this compound can slightly rescue the Foxp3 expression inhibition induced by IL-4 . This suggests that this compound may have a role in influencing T-cell differentiation and immune response.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific context. For instance, in naive CD4+ T cells from WT B6 mice cultured under Treg-polarizing conditions, this compound was observed to slightly rescue the Foxp3 expression inhibition induced by IL-4 . This suggests that this compound may have potential effects on immune regulation.
Biochemical Analysis
Biochemical Properties
CG347B plays a significant role in biochemical reactions, particularly those involving histone deacetylase 6 (HDAC6). It interacts with HDAC6, inhibiting its function . This interaction is crucial in regulating gene expression and protein function, as HDAC6 is involved in the removal of acetyl groups from histones, thereby influencing the structure of the chromatin and the transcription of genes .
Cellular Effects
In cellular processes, this compound has been observed to influence the expression of certain genes. For instance, it has been reported to slightly rescue the Foxp3 expression inhibition induced by IL-4 in naive CD4+ T cells from WT B6 mice cultured under Treg-polarizing conditions . This suggests that this compound may have a potential role in modulating immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with HDAC6. By inhibiting HDAC6, this compound affects the acetylation status of histones, which can lead to changes in gene expression .
Metabolic Pathways
Given its role as an HDAC6 inhibitor, it is likely that it interacts with enzymes and cofactors involved in histone acetylation and deacetylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CG347B involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and purification processes .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research purposes .
Chemical Reactions Analysis
Types of Reactions
CG347B primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Reduction: Reduction reactions may be used to modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
CG347B has a wide range of scientific research applications, including:
Oncology: As a selective inhibitor of histone deacetylase 6, this compound is used in cancer research to study its effects on tumor growth and gene expression
Immunology: The compound is used to investigate its role in immune cell regulation and potential therapeutic applications in autoimmune diseases
Neurology: This compound is studied for its potential neuroprotective effects and its role in neurodegenerative diseases
Epigenetics: Researchers use this compound to explore the epigenetic regulation of gene expression and its implications in various biological processes
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to CG347B in terms of their function as histone deacetylase inhibitors. These include:
Trichostatin A: A broad-spectrum histone deacetylase inhibitor with applications in cancer research
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma
Panobinostat: A potent histone deacetylase inhibitor with applications in multiple myeloma treatment
Uniqueness of this compound
What sets this compound apart from other histone deacetylase inhibitors is its selectivity for histone deacetylase 6. This selectivity reduces off-target effects and makes it a valuable tool for studying the specific roles of histone deacetylase 6 in various biological processes .
Properties
IUPAC Name |
ethyl 2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-14(20)12-10-17-15(18-11-12)19-16(8-9-16)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTSUGRYXUPYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)NC2(CC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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